molecular formula C16H14FN3O3S B5808423 2-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]sulfonyl}acetamide

2-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]sulfonyl}acetamide

Cat. No. B5808423
M. Wt: 347.4 g/mol
InChI Key: KDZOGMMZRWQLNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]sulfonyl}acetamide is a chemical compound that has gained significant attention in the field of scientific research. It is a benzimidazole derivative that has been synthesized through a multi-step process. This compound has shown potential in various scientific applications due to its unique chemical properties and mechanism of action.

Mechanism of Action

The mechanism of action of 2-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]sulfonyl}acetamide is not fully understood. However, it is believed to inhibit the activity of certain enzymes and proteins in the body, which can lead to its anti-inflammatory, anti-cancer, and anti-bacterial properties.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of certain cytokines and chemokines, which are involved in the inflammatory response. It has also been shown to inhibit the growth of certain cancer cells and bacteria.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]sulfonyl}acetamide in lab experiments is its unique chemical properties, which make it useful in various scientific applications. However, one limitation is its potential toxicity, which must be taken into consideration when conducting experiments.

Future Directions

There are many future directions for the study of 2-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]sulfonyl}acetamide. One direction is the further exploration of its anti-inflammatory, anti-cancer, and anti-bacterial properties. Another direction is the development of new fluorescent probes for biological imaging. Additionally, the potential use of this compound in drug development should be explored further.

Synthesis Methods

The synthesis of 2-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]sulfonyl}acetamide involves a multi-step process. The first step involves the reaction of o-phenylenediamine with 2-fluorobenzaldehyde to form 1-(2-fluorobenzyl)-1H-benzimidazole. The second step involves the reaction of 1-(2-fluorobenzyl)-1H-benzimidazole with chlorosulfonic acid to form 2-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]sulfonyl}chloride. The final step involves the reaction of 2-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]sulfonyl}chloride with acetamide to form this compound.

Scientific Research Applications

2-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]sulfonyl}acetamide has shown potential in various scientific applications. It has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential use as a fluorescent probe in biological imaging.

properties

IUPAC Name

2-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O3S/c17-12-6-2-1-5-11(12)9-20-14-8-4-3-7-13(14)19-16(20)24(22,23)10-15(18)21/h1-8H,9-10H2,(H2,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDZOGMMZRWQLNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2S(=O)(=O)CC(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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